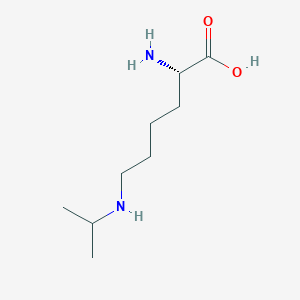

(S)-2-Amino-6-(isopropylamino)hexanoic acid

説明

(S)-2-Amino-6-(isopropylamino)hexanoic acid, also known as (2S)-2-azanyl-6-(propan-2-ylamino)hexanoic acid, is a non-polymeric compound with the molecular formula C9H20N2O2 and a molecular weight of 188.267 g/mol . This compound is characterized by its unique structure, which includes a propan-2-yl group attached to the lysine molecule.

準備方法

The synthesis of (S)-2-Amino-6-(isopropylamino)hexanoic acid can be achieved through various synthetic routes. One common method involves the reaction of lysine with isopropylamine under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

化学反応の分析

(S)-2-Amino-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the propan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

(S)-2-Amino-6-(isopropylamino)hexanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its role in protein modification and enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Industry: This compound is used in the production of pharmaceuticals and other chemical products

作用機序

The mechanism of action of (S)-2-Amino-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the regulation of neurotransmitters. This inhibition can lead to various physiological effects, including neuroprotection and modulation of metabolic pathways .

類似化合物との比較

(S)-2-Amino-6-(isopropylamino)hexanoic acid can be compared with other similar compounds, such as N6-ethyl-(S)-2-Amino-6-(isopropylamino)hexanoic acid. While both compounds share a similar lysine backbone, the presence of different alkyl groups imparts unique properties and reactivity. This compound is particularly noted for its specific interactions with enzymes and its potential therapeutic applications .

Conclusion

This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its potential for future developments.

生物活性

(S)-2-Amino-6-(isopropylamino)hexanoic acid, often referred to as isopropyl amino acid, is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

- Molecular Formula : C₈H₁₈N₂O₂

- IUPAC Name : (S)-2-amino-6-(propan-2-ylamino)hexanoic acid

This compound features a hexanoic acid backbone with an isopropylamino group at the sixth position, which contributes to its unique biological properties.

The primary biological activity of this compound is attributed to its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, playing a crucial role in the urea cycle and nitric oxide production. By inhibiting arginase, this compound can potentially enhance nitric oxide availability, which is essential for various physiological functions, including vasodilation and immune response modulation .

2. Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anticancer Activity : Studies have shown that arginase inhibitors can exhibit anticancer properties by promoting apoptosis in tumor cells and enhancing the effectiveness of conventional chemotherapy agents . The inhibition of arginase may also contribute to the suppression of tumor growth by altering the tumor microenvironment.

- Anti-inflammatory Effects : The modulation of nitric oxide levels through arginase inhibition can lead to reduced inflammation. This has implications for treating inflammatory diseases where excessive arginine metabolism contributes to pathogenesis .

- Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions such as neurodegeneration.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on murine models demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered alongside standard chemotherapeutics. The combination therapy resulted in a marked increase in survival rates compared to controls .

Case Study 2: Inflammatory Response Modulation

In vitro studies using macrophage cell lines showed that treatment with this compound reduced pro-inflammatory cytokine production. This suggests its potential application in managing chronic inflammatory conditions such as rheumatoid arthritis .

特性

IUPAC Name |

(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAWNLIZBXJSFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346530 | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5977-09-3 | |

| Record name | N6-Isopropyl- L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-ISOPROPYL- L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。